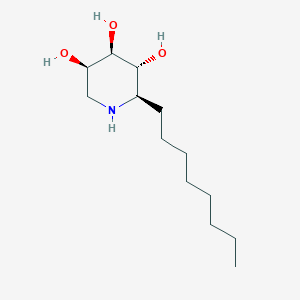
Glucocerebrosidase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Inhibition of glucocerebrosidase has significant implications in the treatment of Gaucher disease and Parkinson’s disease, as mutations in the gene encoding this enzyme are linked to these disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Glucocerebrosidase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Glucocerebrosidase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of glucocerebrosidase in cellular processes.
Medicine: Investigated for its potential in treating Gaucher disease and Parkinson’s disease by modulating enzyme activity.
Industry: Used in the development of enzyme inhibitors and therapeutic agents.
Mécanisme D'action
Glucocerebrosidase-IN-1 exerts its effects by binding to the active site of glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucocerebroside into glucose and ceramide, leading to the accumulation of glucocerebroside. The molecular targets and pathways involved include the lysosomal degradation pathway and the regulation of lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Alglucerase: Another form of glucocerebrosidase used for similar therapeutic purposes.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-1 is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike enzyme replacement therapies, it offers a different approach by directly inhibiting the enzyme’s activity, which can be beneficial in specific therapeutic contexts .
Propriétés
Formule moléculaire |
C13H27NO3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
MGETUKQLQDZANV-FDYHWXHSSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |
SMILES canonique |
CCCCCCCCC1C(C(C(CN1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


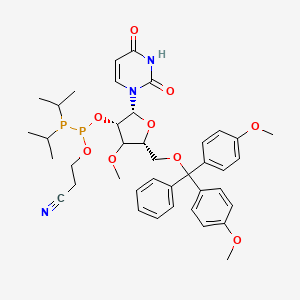
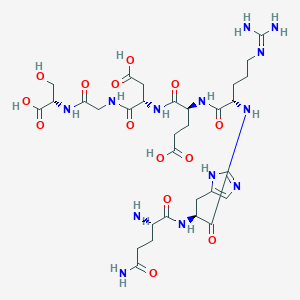



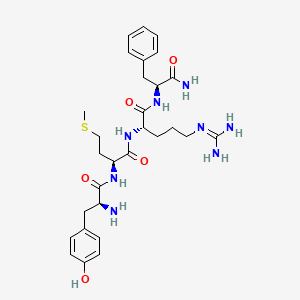


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

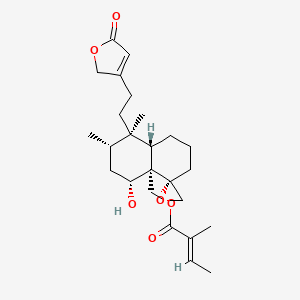
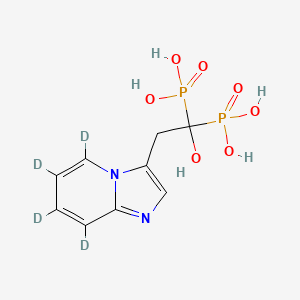
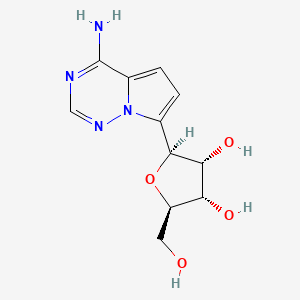
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
